molecular formula C21H21N3O2 B11147624 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11147624
M. Wt: 347.4 g/mol
InChI Key: CGZKPYJOZXSAPO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a bis-indole acetamide derivative characterized by two distinct indole moieties: a 1H-indol-3-yl group at the α-position of the acetamide and a 4-methoxy-substituted indole attached via an ethyl linker to the nitrogen. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H21N3O2/c1-26-20-8-4-7-19-17(20)9-11-24(19)12-10-22-21(25)13-15-14-23-18-6-3-2-5-16(15)18/h2-9,11,14,23H,10,12-13H2,1H3,(H,22,25)

InChI Key

CGZKPYJOZXSAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Alkylation in Dimethyl Sulfoxide (DMSO)

A critical step involves introducing the ethylamine side chain at the 1-position of 4-methoxyindole. This is achieved via alkylation using sodium hydride (NaH) in DMSO, a method adapted from antitumor compound syntheses:

Procedure:

  • Reagents :

    • 4-Methoxyindole (1.0 g, 6.7 mmol)

    • Sodium hydride (60% dispersion in oil, 0.37 g, 9.2 mmol)

    • 2-Bromoethylamine hydrobromide (2.82 g, 13.4 mmol)

    • Dry DMSO (20 mL)

  • Steps :

    • Suspend NaH in dry DMSO under nitrogen.

    • Add 4-methoxyindole dissolved in DMSO dropwise at 0°C.

    • Heat to 60°C for 1 hr to deprotonate the indole.

    • Add 2-bromoethylamine hydrobromide in DMSO dropwise.

    • Stir at room temperature for 12 hrs.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : ~75% (1.86 g of 2-(4-methoxy-1H-indol-1-yl)ethylamine).
Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.50 (d, J = 7.8 Hz, 1H), 4.20 (t, J = 6.6 Hz, 2H), 3.80 (s, 3H), 3.10 (t, J = 6.6 Hz, 2H).

Synthesis of 2-(1H-Indol-3-yl)Acetic Acid

Hydrolysis of Ethyl 2-(1H-Indol-3-yl)Acetate

The acetamide precursor is prepared via hydrolysis of the corresponding ester:

Procedure :

  • Reagents :

    • Ethyl 2-(1H-indol-3-yl)acetate (2.0 g, 9.2 mmol)

    • 20% KOH in MeOH/H₂O (3:1, 30 mL)

  • Steps :

    • Reflux the ester in KOH solution for 6 hrs.

    • Acidify with HCl to pH 2, extract with ethyl acetate, and dry over Na₂SO₄.

    • Evaporate to isolate 2-(1H-indol-3-yl)acetic acid as a white solid.

Yield : ~90% (1.5 g).
Key Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch).

Amide Bond Formation via Carbodiimide Coupling

EDCl/HOBt-Mediated Coupling

The final step involves coupling 2-(1H-indol-3-yl)acetic acid with the ethylamine intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Procedure :

  • Reagents :

    • 2-(1H-Indol-3-yl)acetic acid (0.5 g, 2.6 mmol)

    • 2-(4-Methoxy-1H-indol-1-yl)ethylamine (0.6 g, 2.6 mmol)

    • EDCl (0.6 g, 3.1 mmol), HOBt (0.42 g, 3.1 mmol)

    • Dry dichloromethane (DCM, 20 mL)

  • Steps :

    • Dissolve the acid in DCM, add EDCl and HOBt at 0°C.

    • Stir for 30 min, then add the ethylamine derivative.

    • Stir at room temperature for 12 hrs.

    • Wash with NaHCO₃ and brine, dry over Na₂SO₄, and purify via chromatography (DCM/MeOH 9:1).

Yield : ~68% (0.65 g).
Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.85 (s, 1H, indole NH), 7.45 (d, J = 8.1 Hz, 1H), 7.30–6.90 (m, 6H), 4.25 (t, J = 6.3 Hz, 2H), 3.85 (s, 3H), 3.50 (t, J = 6.3 Hz, 2H), 2.15 (s, 3H, acetyl).

Alternative Method: One-Pot Alkylation-Amidation

Sequential Alkylation and In Situ Activation

A streamlined approach combines alkylation and amidation in one pot, minimizing intermediate isolation:

Procedure :

  • Reagents :

    • 4-Methoxyindole (1.0 g, 6.7 mmol)

    • 2-Bromoethylamine hydrobromide (2.82 g, 13.4 mmol)

    • 2-(1H-Indol-3-yl)acetic acid (1.2 g, 6.7 mmol)

    • NaH (0.37 g, 9.2 mmol), DMSO (20 mL)

  • Steps :

    • Alkylate 4-methoxyindole with 2-bromoethylamine as in Section 2.1.

    • Add 2-(1H-indol-3-yl)acetic acid and EDCl/HOBt directly to the reaction mixture.

    • Stir for 24 hrs at room temperature.

    • Purify via chromatography (hexane/ethyl acetate 1:1).

Yield : ~60% (1.3 g).

Optimization and Challenges

Reaction Conditions and Solvent Effects

  • Temperature : Alkylation proceeds optimally at 60°C in DMSO, while amidation requires room temperature to prevent epimerization.

  • Solvent : DMSO enhances nucleophilicity of the indole nitrogen, but alternatives like DMF or THF reduce byproduct formation.

  • Catalyst : Piperidine (5 mol%) improves amidation efficiency in polar aprotic solvents.

Purification and Characterization

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) resolves unreacted starting materials.

  • Recrystallization : Ethyl acetate/isopropyl ether (1:2) yields pure product as a white crystalline solid .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the acetamide linkage or the indole rings.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinone derivatives, reduced amines or alcohols, and substituted indole derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including related compounds to 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide . Research indicates that indole-based compounds exhibit significant activity against various cancer types, particularly solid tumors such as colon and lung cancers.

  • Case Study : A patent (US20030158153A1) describes the antitumor effects of 2-(1H-indol-3-yl)-2-oxo-acetamides, which show promise against colorectal carcinoma—a prevalent cancer with limited treatment options. The study emphasizes the need for new therapeutic agents due to the resistance of colorectal tumors to standard chemotherapy regimens such as 5-fluorouracil .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties. The synthesis of compounds similar to This compound has shown effectiveness against various bacterial strains.

  • Research Findings : A study published in PMC demonstrated that certain indole-based compounds exhibited antimicrobial activity, suggesting that modifications in the indole structure can enhance efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by structural modifications. The presence of methoxy groups and the arrangement of substituents on the indole rings play crucial roles in enhancing their pharmacological properties.

Structural Feature Impact on Activity
Methoxy groupIncreases lipophilicity and bioavailability
Indole ring positionAffects receptor binding affinity
Acetamide linkageEnhances solubility and stability

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bis-indole systems (as in the target) are rare in the literature but show promise in multitarget therapies due to dual binding motifs.

Functional Analogues with Similar Pharmacophores

Compound Name Pharmacophore Synthesis Yield Key Applications Reference
N-Acetyltryptamine Indole-ethyl-acetamide core Not reported Antimicrobial (inhibition of Ralstonia solanacearum)
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide Long-chain alkoxy group Not reported Antihyperglycemic (α-amylase inhibition)
Target Compound Methoxy-indole-ethyl-acetamide Not reported (inferred low yield from analog data) Hypothesized applications in oncology and neurodegeneration

Key Observations :

  • The ethyl linker in the target compound may reduce steric hindrance compared to bulkier groups (e.g., octyloxy in ), favoring receptor binding.
  • N-Acetyltryptamine derivatives (e.g., ) highlight the acetamide-indole scaffold’s versatility in antimicrobial and neurological applications.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O5C_{24}H_{24}N_{2}O_{5}, with a molecular weight of approximately 420.5 g/mol. The compound features two indole rings connected by an ethyl chain to an acetamide group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives in cancer therapy. The compound has been shown to induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuolization. For instance, certain indole derivatives have demonstrated significant cytotoxicity against glioblastoma cells, with IC50 values indicating potent growth inhibition at low concentrations (e.g., 2.5 µM) .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundGBM2.5Methuosis
2eGBM10Microtubule disruption
2fGBM5Vacuolization

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall synthesis and biofilm formation .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus40 µg/mL
Mycobacterium tuberculosis25 µg/mL

Case Study 1: Induction of Methuosis

In a study examining the effects of various indole derivatives on glioblastoma cells, it was observed that the compound induced significant vacuolization without causing immediate cytotoxicity. This suggests a unique pathway that may be exploited for therapeutic purposes in resistant cancer types .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of the compound against Mycobacterium tuberculosis. The results indicated that the compound not only inhibited bacterial growth but also affected biofilm formation, which is critical in chronic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:

  • Indole core formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl) .
  • Acylation : Coupling of the indole intermediate with an acetamide group using carbodiimides (e.g., DCC) or other coupling agents in solvents like DMF .
  • Substituent introduction : Methoxy groups are added via nucleophilic substitution or alkylation, requiring precise temperature control (60–80°C) and inert atmospheres .
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., THF vs. DCM), catalyst loading (e.g., Pd for cross-coupling), and reaction time (monitored via TLC/HPLC) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm indole proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 378.18) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What preliminary biological assays are used to screen this compound’s activity?

  • Methodological Answer : Initial screening includes:

  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Enzyme inhibition studies : Testing against Bcl-2/Mcl-1 or HSP90 using fluorescence polarization or ATPase activity assays .
  • Control groups : Comparison with structurally similar compounds (e.g., lacking methoxy groups) to isolate substituent effects .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS and assess liver microsome stability .
  • Prodrug modification : Introduce ester or glycoside groups to enhance solubility, monitored via logP calculations and in vivo efficacy trials .
  • Tumor xenograft models : Validate in vivo activity with dose escalation (10–50 mg/kg) and histopathological analysis .

Q. What strategies improve selectivity for cancer targets like Bcl-2 over non-cancerous cells?

  • Methodological Answer : To reduce off-target effects:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro at indole-4 vs. methoxy at indole-1) and test binding affinity via surface plasmon resonance (SPR) .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with Bcl-2’s hydrophobic groove, prioritizing compounds with ΔG < -9 kcal/mol .
  • Selectivity assays : Compare activity against Bcl-2 isoforms (e.g., Bcl-xL) and normal cell lines (e.g., HEK293) .

Q. How are reaction yields optimized for large-scale synthesis without compromising purity?

  • Methodological Answer : Scale-up challenges are addressed via:

  • Flow chemistry : Continuous synthesis in microreactors (e.g., 0.5 mL/min flow rate) reduces side reactions and improves reproducibility .
  • In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using polymorph prediction tools (Mercury CSD) to maximize crystal purity (>99% by HPLC) .

Q. What mechanisms explain the compound’s neuroprotective effects, and how are they validated?

  • Methodological Answer : Proposed mechanisms include:

  • Receptor binding : Radioligand assays (e.g., 3H^3H-labeled compound) to quantify affinity for serotonin or NMDA receptors .
  • Oxidative stress modulation : Measure ROS levels in SH-SY5Y cells using DCFH-DA fluorescence, paired with Nrf2 pathway activation via Western blot .
  • In vivo validation : Use MPTP-induced Parkinson’s models in mice, assessing motor function (rotarod test) and dopaminergic neuron survival (TH immunohistochemistry) .

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